molecular formula C23H19N3O5 B11613521 4-[(1,3-benzodioxol-5-ylmethyl)amino]-N'-[(E)-1,3-benzodioxol-5-ylmethylidene]benzohydrazide

4-[(1,3-benzodioxol-5-ylmethyl)amino]-N'-[(E)-1,3-benzodioxol-5-ylmethylidene]benzohydrazide

Cat. No.: B11613521
M. Wt: 417.4 g/mol
InChI Key: JIRAYRXQHIYYSN-BRJLIKDPSA-N
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Description

4-[(1,3-benzodioxol-5-ylmethyl)amino]-N’-[(E)-1,3-benzodioxol-5-ylmethylidene]benzohydrazide is a complex organic compound characterized by the presence of benzodioxole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-benzodioxol-5-ylmethyl)amino]-N’-[(E)-1,3-benzodioxol-5-ylmethylidene]benzohydrazide typically involves the reaction of 1,3-benzodioxole derivatives with appropriate amines and hydrazides under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-benzodioxol-5-ylmethyl)amino]-N’-[(E)-1,3-benzodioxol-5-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole derivatives with additional oxygen-containing groups, while reduction may produce simpler benzodioxole compounds .

Scientific Research Applications

4-[(1,3-benzodioxol-5-ylmethyl)amino]-N’-[(E)-1,3-benzodioxol-5-ylmethylidene]benzohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-1-piperidinecarboxylate
  • Ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]benzoate
  • 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid

Uniqueness

4-[(1,3-benzodioxol-5-ylmethyl)amino]-N’-[(E)-1,3-benzodioxol-5-ylmethylidene]benzohydrazide is unique due to its specific structure, which includes both benzodioxole and hydrazide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C23H19N3O5

Molecular Weight

417.4 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylmethylamino)-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzamide

InChI

InChI=1S/C23H19N3O5/c27-23(26-25-12-16-2-8-20-22(10-16)31-14-29-20)17-3-5-18(6-4-17)24-11-15-1-7-19-21(9-15)30-13-28-19/h1-10,12,24H,11,13-14H2,(H,26,27)/b25-12+

InChI Key

JIRAYRXQHIYYSN-BRJLIKDPSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=CC=C(C=C3)C(=O)N/N=C/C4=CC5=C(C=C4)OCO5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=CC=C(C=C3)C(=O)NN=CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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